2-Methyl-2,6-diazaspiro[3.3]heptane
CAS No.: 1203567-11-6
Cat. No.: VC2702264
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-2,6-diazaspiro[3.3]heptane - 1203567-11-6](/images/structure/VC2702264.png)
Specification
CAS No. | 1203567-11-6 |
---|---|
Molecular Formula | C6H12N2 |
Molecular Weight | 112.17 g/mol |
IUPAC Name | 2-methyl-2,6-diazaspiro[3.3]heptane |
Standard InChI | InChI=1S/C6H12N2/c1-8-4-6(5-8)2-7-3-6/h7H,2-5H2,1H3 |
Standard InChI Key | ALPTZPFVGLVIKK-UHFFFAOYSA-N |
SMILES | CN1CC2(C1)CNC2 |
Canonical SMILES | CN1CC2(C1)CNC2 |
Introduction
Chemical Structure and Basic Properties
2-Methyl-2,6-diazaspiro[3.3]heptane is a spirocyclic compound with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.18 g/mol . The compound's structure features two fused azetidine rings sharing a spiro carbon atom, with one of the nitrogen atoms bearing a methyl substituent. This structural arrangement creates a distinctive three-dimensional conformation that contributes to its potential biological activity and chemical reactivity.
Structural Identifiers and Descriptors
The compound possesses several key identifiers that enable precise chemical referencing:
Parameter | Value |
---|---|
CAS Registry Number | 1203567-11-6 |
MDL Number | MFCD22205723 |
IUPAC Name | 2-methyl-2,6-diazaspiro[3.3]heptane |
SMILES Notation | CN1CC2(C1)CNC2 |
InChI | InChI=1S/C6H12N2/c1-8-4-6(5-8)2-7-3-6/h7H,2-5H2,1H3 |
InChIKey | ALPTZPFVGLVIKK-UHFFFAOYSA-N |
Table 1: Key identifiers for 2-Methyl-2,6-diazaspiro[3.3]heptane
The compound's unique spirocyclic structure creates a rigid framework with the quaternary carbon at the spiro junction, providing conformational constraints that are often valuable in drug design and development.
Available Forms and Salt Derivatives
2-Methyl-2,6-diazaspiro[3.3]heptane is commercially available in various salt forms, each with distinctive properties that make them suitable for different research applications. The formation of these salts often improves stability, solubility, or crystallinity compared to the free base.
Salt Forms Overview
The compound is available in several salt forms, including:
Salt Form | Chemical Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Free Base | C₆H₁₂N₂ | 112.18 | 1203567-11-6 |
Dihydrochloride | C₆H₁₂N₂·2HCl | 185.09 | 1630082-57-3 |
Oxalate | C₆H₁₂N₂·C₂H₂O₄ | 202.21 | 1810070-20-2 |
Bis(trifluoroacetate) | C₆H₁₂N₂·2CF₃COOH | 340.00 | 1657033-33-4 |
Table 2: Salt forms of 2-Methyl-2,6-diazaspiro[3.3]heptane and their properties
Physicochemical Properties of Different Salt Forms
The salt forms exhibit distinct physicochemical properties that affect their handling, storage, and application in research settings:
Free Base Form
The free base of 2-Methyl-2,6-diazaspiro[3.3]heptane is typically available with a purity of 97% and requires proper storage conditions to maintain stability . This form is generally less hygroscopic than its salt counterparts but may have limited solubility in aqueous media.
Dihydrochloride Salt
The dihydrochloride salt (C₆H₁₄Cl₂N₂) exhibits enhanced water solubility compared to the free base, making it particularly useful for biological assays requiring aqueous solutions . Commercial sources typically offer this salt with 96% purity . Storage recommendations include keeping the compound at 2-8°C to maintain integrity .
Oxalate Salt
The oxalate salt form is documented in safety data sheets to have specific hazard classifications, including potential skin irritation (Category 2) and serious eye irritation (Category 2) . This salt form provides improved stability for long-term storage compared to the free base.
Bis(trifluoroacetate) Salt
The bis(trifluoroacetate) salt is particularly useful for applications requiring enhanced solubility in organic solvents . Preparation of stock solutions of this salt form is typically recommended in appropriate solvents following specific dilution protocols to achieve desired concentrations for experimental use.
Synthesis Methods
The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane and its derivatives presents significant challenges due to the quaternary carbon center at the spiro junction. Several approaches have been developed to construct this molecular architecture efficiently.
Traditional Synthetic Routes
Traditional syntheses of 2,6-diazaspiro[3.3]heptanes typically involve multi-step procedures:
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Construction of the quaternary carbon center
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Formation of the azetidine rings
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Introduction of the N-methyl substituent
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Deprotection and salt formation
Research indicates that monoprotected 2,6-diazaspiro[3.3]heptanes typically require an 8-step synthesis starting from a quaternary carbon fragment, highlighting the synthetic complexity of these structures .
Modern Synthetic Approaches
Recent advances in synthetic methodology have explored more efficient approaches to construct the azaspiro[3.3]heptane scaffold:
A promising approach involves the use of titanacyclobutanes as key intermediates. The synthesis begins with readily available cyclic ketones, which undergo carbonyl methylenation and subsequent alkene cyclometallation using Cp₂Ti(μ-Cl)(μ-CH₂)AlMe₂ (Cp = C₅H₅) as a reagent. The resulting titanacyclobutane can be transformed into dihalides, which then react with amines to form the desired 3-azetidine structures .
This methodology offers several advantages:
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Reduced step count compared to traditional routes
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Direct construction of the quaternary carbon center
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Modular approach allowing structural diversification
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Potential for scale-up to support medicinal chemistry programs
Hazard Statement | Classification | Prevalence in Notifications |
---|---|---|
H302 | Harmful if swallowed (Acute Toxicity, Oral Category 4) | 66.7% |
H315 | Causes skin irritation (Skin Irritation Category 2) | 100% |
H319 | Causes serious eye irritation (Eye Irritation Category 2) | 100% |
H335 | May cause respiratory irritation (STOT SE Category 3) | 100% |
Table 3: GHS Hazard classifications for 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
Applications in Research
2-Methyl-2,6-diazaspiro[3.3]heptane has emerged as a valuable building block in medicinal chemistry and drug discovery programs, with diverse applications stemming from its unique structural features.
Medicinal Chemistry Applications
The compound serves as an important pharmacophore in drug design due to several advantageous properties:
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Conformational Constraint: The rigid spirocyclic framework provides conformational restrictions that can enhance binding specificity to biological targets.
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Metabolic Stability: The compact structure with quaternary carbon center often exhibits improved metabolic stability compared to linear or more flexible analogues.
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Hydrogen Bonding: The secondary amine functionality serves as a potential hydrogen bond donor, while the tertiary amine can act as a hydrogen bond acceptor.
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Size and Shape: The three-dimensional architecture allows exploration of spatial requirements in binding pockets of various targets.
Stock Solution Preparation for Biological Assays
For research applications, proper preparation of stock solutions is essential. Recommended protocols include:
Desired Concentration | Amount of Compound | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |
---|---|---|---|---|
1 mM | Bis(trifluoroacetate) salt | 2.9412 mL | 14.7059 mL | 29.4118 mL |
5 mM | Bis(trifluoroacetate) salt | 0.5882 mL | 2.9412 mL | 5.8824 mL |
10 mM | Bis(trifluoroacetate) salt | 0.2941 mL | 1.4706 mL | 2.9412 mL |
Table 4: Stock solution preparation guide for 2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)
When preparing solutions, it is advised to select appropriate solvents based on the compound's solubility profile and to store the prepared solutions in separate aliquots to avoid repeated freezing and thawing cycles, which can lead to degradation .
Related Compounds and Structural Analogs
Understanding the structural relationships between 2-Methyl-2,6-diazaspiro[3.3]heptane and related compounds provides valuable context for its applications and properties.
Parent Compound and Immediate Derivatives
The parent compound, 2,6-diazaspiro[3.3]heptane (C₅H₁₀N₂, CAS: 174-77-6), serves as the foundational scaffold upon which substituted derivatives are based . The N-methylation at the 2-position creates the compound of focus in this review.
Additional derivatives include:
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2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane (CAS: 913814-37-6)
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Various N-alkylated and N-arylated derivatives with potential application in medicinal chemistry
Homologous Series
The compound belongs to a broader family of azaspiro compounds with varying ring sizes:
Compound | Structure Feature | Comparative Synthetic Complexity |
---|---|---|
2,6-Diazaspiro[3.3]heptane | Core structure without N-substitution | Base scaffold synthesis |
2-Methyl-2,6-diazaspiro[3.3]heptane | N-methylation at position 2 | Additional methylation step |
2,6-Diazaspiro[3.4]octane | Expanded ring size (4-membered to 5-membered) | 6-step synthesis from different precursors |
2,6-Diazaspiro[3.5]nonane | Further expanded ring size | 6-step synthesis using enolate acylation |
Table 5: Homologous series of diazaspiro compounds and their synthetic complexity
The synthetic routes to these related structures often differ significantly, with the larger ring homologs (2,6-diazaspiro[3.4]octane and 2,6-diazaspiro[3.5]nonane) typically prepared via a 6-step route leveraging enolate acylation to construct the quaternary center .
Future Research Directions
The unique structural features of 2-Methyl-2,6-diazaspiro[3.3]heptane suggest several promising areas for future research and development:
Synthetic Methodology Advancement
Current research trends suggest potential for further optimization of synthetic routes to improve efficiency and scalability:
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Development of asymmetric synthetic methods to access enantiomerically pure spirocycles
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Exploration of flow chemistry approaches for continuous manufacturing
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Investigation of biocatalytic methods for selective functionalization
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Application of photoredox catalysis for more efficient bond formation
Medicinal Chemistry Opportunities
The compound's distinctive structural features present opportunities for expanded applications in drug discovery:
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Structure-activity relationship studies to understand the impact of substitution patterns
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Fragment-based drug design utilizing the spirocyclic core as a privileged scaffold
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Exploration as a bioisosteric replacement for commonly used heterocycles in existing drug molecules
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Development of focused libraries to probe biological targets where conformational constraint is advantageous
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